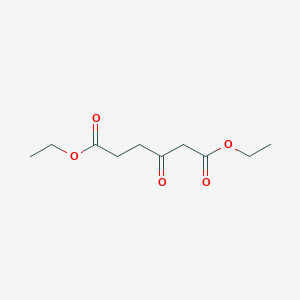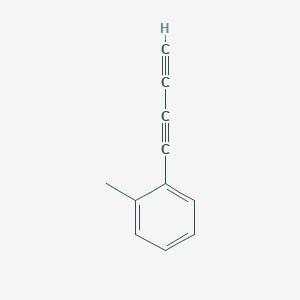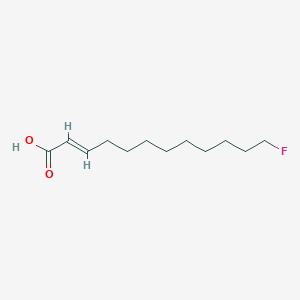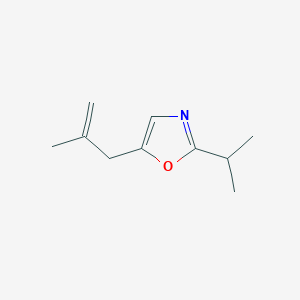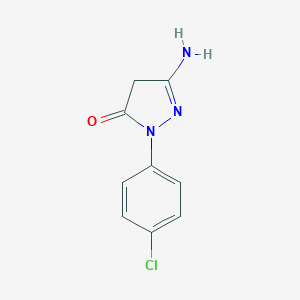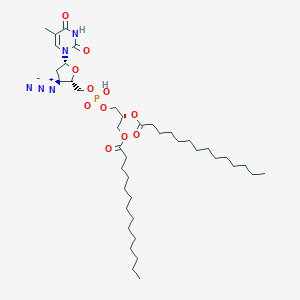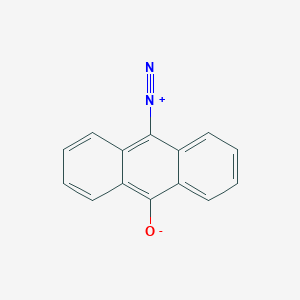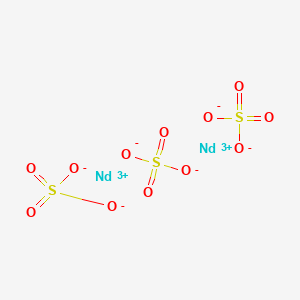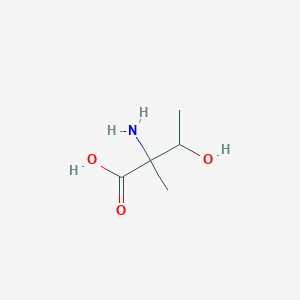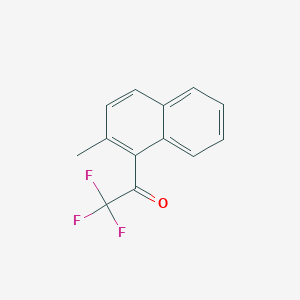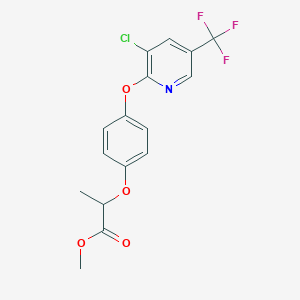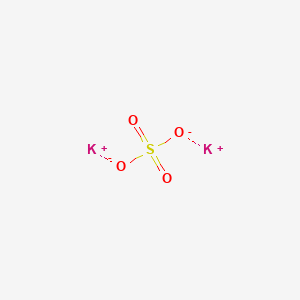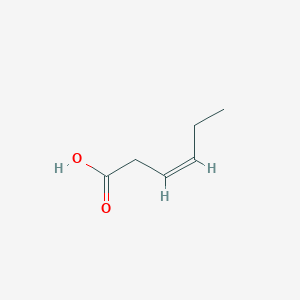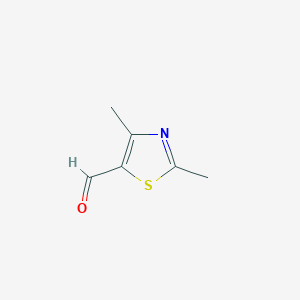
2,4-Dimethylthiazole-5-carbaldehyde
Vue d'ensemble
Description
2,4-Dimethylthiazole-5-carbaldehyde is a chemical compound with the molecular formula C6H7NOS . It has a molecular weight of 141.19 g/mol . The IUPAC name for this compound is 2,4-dimethyl-1,3-thiazole-5-carbaldehyde .
Molecular Structure Analysis
The molecular structure of 2,4-Dimethylthiazole-5-carbaldehyde consists of a thiazole ring, which is a ring of four carbon atoms and one nitrogen atom. Two of the carbon atoms in the ring are substituted with methyl groups, and the fifth carbon is part of a formyl group, which consists of a carbon double-bonded to an oxygen atom .Physical And Chemical Properties Analysis
2,4-Dimethylthiazole-5-carbaldehyde has a molecular weight of 141.19 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its relative hydrophobicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 3 . The topological polar surface area is 58.2 Ų . The compound has a rotatable bond count of 1 .Applications De Recherche Scientifique
Pharmaceutical and Biological Activities
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Industrial Applications
Thiazoles are used in various industrial applications such as agrochemicals, photographic sensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
Antioxidant, Analgesic, and Anti-inflammatory Applications
Thiazole derivatives have been found to act as antioxidants, analgesics, and anti-inflammatory agents . These compounds can help to neutralize harmful free radicals in the body (antioxidants), relieve pain (analgesics), and reduce inflammation (anti-inflammatory). The specific methods of application and outcomes would depend on the particular derivative and its formulation .
Antimicrobial and Antifungal Applications
Thiazole derivatives also exhibit antimicrobial and antifungal activities . They can inhibit the growth of or kill microorganisms, making them useful in treating various infections. The effectiveness of these compounds as antimicrobial and antifungal agents would depend on factors such as the specific derivative, the microorganism being targeted, and the dosage used .
Antiviral Applications
Some thiazole derivatives have antiviral properties . They can inhibit the replication of viruses, making them potentially useful in the treatment of viral infections. The specific methods of application and outcomes would depend on the particular derivative, the virus being targeted, and the dosage used .
Neuroprotective Applications
Thiazole derivatives can also have neuroprotective effects . They can help to protect neurons from damage or degeneration, which could make them useful in the treatment of neurological disorders. The specific methods of application and outcomes would depend on the particular derivative and its formulation .
Diuretic Applications
Thiazole derivatives have been found to act as diuretics . These compounds can help to increase the amount of urine produced by the body, which can be useful in treating conditions such as high blood pressure and edema . The specific methods of application and outcomes would depend on the particular derivative and its formulation .
Anticonvulsant Applications
Thiazole derivatives also exhibit anticonvulsant activities . They can help to prevent or reduce the severity of seizures, making them potentially useful in the treatment of conditions such as epilepsy . The effectiveness of these compounds as anticonvulsants would depend on factors such as the specific derivative, the condition being treated, and the dosage used .
Cytotoxic Applications
Some thiazole derivatives have cytotoxic properties . They can inhibit the growth of or kill certain types of cells, making them potentially useful in the treatment of cancer . The specific methods of application and outcomes would depend on the particular derivative, the type of cancer being targeted, and the dosage used .
Propriétés
IUPAC Name |
2,4-dimethyl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-4-6(3-8)9-5(2)7-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHWXDLKIYXDCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379922 | |
| Record name | 2,4-dimethylthiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylthiazole-5-carbaldehyde | |
CAS RN |
95453-54-6 | |
| Record name | 2,4-dimethylthiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethyl-1,3-thiazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

